(S)-2-(Methylsulfonamido)propanoic acid
Overview
Description
(-)-2-(Methylsulfonamido)propanoic acid (abbreviated as MSP or MSMP) is an organic compound that is used in the synthesis of various compounds and substances. MSP is a chiral sulfonamide that has two enantiomers, (S)-MSP and (R)-MSP. It is a useful intermediate for the synthesis of chiral sulfonamides, which can be used in a variety of applications. MSP is a versatile compound that has been studied for its potential applications in various fields, including medicine, biochemistry, and materials science.
Scientific Research Applications
MSP is a versatile compound that has been studied for its potential applications in various fields, including medicine, biochemistry, and materials science. In medicine, MSP has been studied as a potential therapeutic agent for the treatment of various diseases. In biochemistry, it has been studied as a potential enzyme inhibitor and as a catalyst for organic reactions. In materials science, it has been studied for its potential use in the synthesis of polymers and other materials.
Mechanism of Action
MSP is a chiral sulfonamide that has two enantiomers, (S)-MSP and (R)-MSP. The two enantiomers have different mechanisms of action. (S)-MSP is believed to act as a competitive inhibitor of enzymes and other proteins, while (R)-MSP is believed to act as an allosteric inhibitor. Both enantiomers can also act as catalysts for organic reactions.
Biochemical and Physiological Effects
MSP has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. It has also been shown to inhibit the activity of certain transporters, such as the sodium-dependent multivitamin transporter, which is involved in the absorption of vitamins and other nutrients.
Advantages and Limitations for Lab Experiments
MSP is a versatile compound that is relatively easy to synthesize and is relatively stable in aqueous solutions. This makes it a useful reagent for lab experiments. However, it can be difficult to obtain in pure form, and it can be difficult to control the reaction conditions when synthesizing it.
Future Directions
MSP has a variety of potential applications in the fields of medicine, biochemistry, and materials science. Future research should focus on further exploring the potential therapeutic applications of MSP, as well as its potential as an enzyme inhibitor and catalyst for organic reactions. Additionally, further research should focus on exploring the potential applications of MSP in materials science, such as its potential use in the synthesis of polymers and other materials. Finally, further research should focus on improving the synthesis of MSP, as well as developing methods to purify it in pure form.
Synthesis Methods
MSP can be synthesized through a variety of methods, including chemical synthesis, enzymatic synthesis, and biotransformation. The most common method of synthesis is the chemical synthesis, which involves the reaction of an amine and a sulfonyl chloride. This reaction results in the formation of the desired product, MSP. The reaction is typically carried out in the presence of a base, such as sodium hydroxide.
properties
IUPAC Name |
(2S)-2-(methanesulfonamido)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c1-3(4(6)7)5-10(2,8)9/h3,5H,1-2H3,(H,6,7)/t3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSHKPMKSXBARS-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309640 | |
Record name | N-(Methylsulfonyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
97538-68-6 | |
Record name | N-(Methylsulfonyl)-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97538-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Methylsulfonyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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